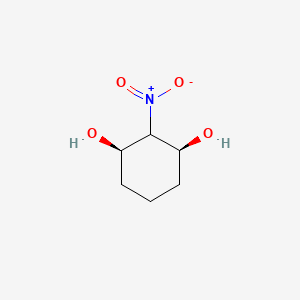

(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol

CAS No.:

Cat. No.: VC20131892

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO4 |

|---|---|

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | (1R,3S)-2-nitrocyclohexane-1,3-diol |

| Standard InChI | InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2/t4-,5+,6? |

| Standard InChI Key | MOARHLBZNDZIFZ-XEAPYIEGSA-N |

| Isomeric SMILES | C1C[C@H](C([C@H](C1)O)[N+](=O)[O-])O |

| Canonical SMILES | C1CC(C(C(C1)O)[N+](=O)[O-])O |

Introduction

Structural and Stereochemical Properties

Molecular Configuration

The compound’s IUPAC name, (1R,3S)-2-nitrocyclohexane-1,3-diol, reflects its stereochemistry, with hydroxyl groups at positions 1 and 3 (R and S configurations, respectively) and a nitro group at position 2. The cyclohexane ring adopts a chair conformation, where the nitro group occupies an axial position, while hydroxyl groups reside in equatorial orientations to minimize steric strain .

Key Stereochemical Data:

-

Isomeric SMILES:

C1C[C@H](C([C@H](C1)O)[N+](=O)[O-])O -

Optical Rotation: Reported values vary, but experimental data from enantioselective syntheses suggest moderate optical activity due to chiral centers at C1 and C3 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most widely documented synthesis involves a Henry reaction between glutaric dialdehyde and nitromethane under basic conditions:

-

Reaction Conditions:

-

Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Solvent: Methanol or ethanol

-

Temperature: 0–5°C to control exothermicity

-

-

Mechanism:

The nitro-aldol reaction proceeds via deprotonation of nitromethane to form a nitronate ion, which attacks the carbonyl group of glutaric dialdehyde. Subsequent cyclization yields the cyclohexane backbone. -

Purification:

Crude product is neutralized with cation-exchange resins (e.g., Amberlite IR-120) and purified via solvent extraction (ethyl acetate/water) or column chromatography (hexane:EtOAc gradient).

Typical Yield: 54–68%

Chemical Reactivity and Derivatives

Oxidation Reactions

The hydroxyl groups at C1 and C3 are susceptible to oxidation:

-

Agents: KMnO₄ (acidic conditions) or CrO₃ yields cyclohexane-1,3-dione or 1,3-dicarboxylic acid.

-

Selectivity: Steric hindrance from the nitro group directs oxidation to the less hindered hydroxyl.

Reduction Reactions

The nitro group can be reduced to an amine:

-

Catalytic Hydrogenation: H₂/Pd-C in ethanol produces (1R,2R,3S)-2-aminocyclohexane-1,3-diol.

-

Applications: The amine derivative serves as a precursor to bioactive molecules, including antimicrobial agents .

Substitution Reactions

-

Esterification: Acetic anhydride converts hydroxyls to acetates, yielding 2-nitrocyclohexane-1,3-diacetate.

-

Etherification: Alkyl halides (e.g., methyl iodide) form ether derivatives under basic conditions.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a key building block for:

-

Polyhydroxylated Indoles: Used in lysosomal storage disease therapies (e.g., Gaucher’s disease) .

-

APJ Receptor Agonists: Nitrocyclohexane derivatives are explored for cardiovascular therapies, though direct linkages require further validation .

Biological Activity

-

Antimicrobial Properties: Derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: Nitro group redox cycling generates reactive oxygen species (ROS), inducing apoptosis in cancer cell lines.

Comparative Analysis with Analogues

| Compound | Functional Groups | Key Differences | Applications |

|---|---|---|---|

| 2-Nitrocyclohexane-1,2-diol | -OH at C1, C2; -NO₂ at C2 | Reduced steric hindrance | Less stable under acidic conditions |

| 2-Nitrocyclohexane-1,4-diol | -OH at C1, C4; -NO₂ at C2 | Longer intramolecular H-bonding network | Enhanced solubility in polar solvents |

Recent Advances and Future Directions

Recent studies highlight its role in stereoselective syntheses:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume